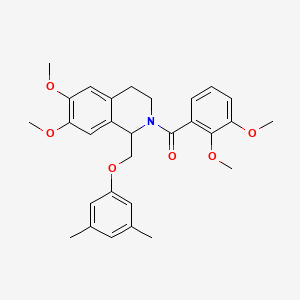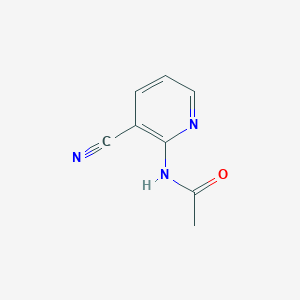
N-(3-cyanopyridin-2-yl)acetamide
描述
N-(3-cyanopyridin-2-yl)acetamide is a chemical compound with the molecular formula C8H7N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group (-CN) attached to the pyridine ring, which imparts unique chemical properties.
作用机制
Target of Action
N-(3-cyanopyridin-2-yl)acetamide is a synthetic compound that has been found to have significant effects on wound healing . The primary targets of this compound are the cells involved in the wound healing process, such as keratinocytes, fibroblasts, and macrophages .
Mode of Action
The compound interacts with its targets by decreasing lipid peroxidation and increasing antioxidant effects . This interaction results in changes in the wound healing process, promoting both the healing process and antioxidant capacity of wound tissue .
Biochemical Pathways
The compound affects the biochemical pathways related to wound healing. It increases the levels of nitric oxide (NOx), glutathione (GSH), and ascorbic acid (AA), and reduces the levels of thiobarbituric acid-reactive substances (TBARs), which are markers of lipid peroxidation . These changes in biochemical pathways lead to downstream effects such as accelerated wound closure .
Pharmacokinetics
The compound has been applied topically to wounds in experimental settings, suggesting that it may have good bioavailability when administered in this manner .
Result of Action
The application of this compound to wounds has been found to significantly accelerate wound closure compared to untreated wounds . This suggests that the compound has a positive effect on the wound healing process. Additionally, the compound has been found to have promising antitumor activity against the liver carcinoma cell line (HEPG2) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound has been applied topically to wounds in a controlled environment
生化分析
Biochemical Properties
N-(3-cyanopyridin-2-yl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are essential for understanding the compound’s role in biochemical processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects. Additionally, the compound can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular metabolism and gene expression highlight the compound’s potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, the compound binds to specific enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. This inhibition can lead to a decrease in the production of certain metabolites, which in turn affects cellular function. Additionally, the compound’s interaction with regulatory proteins can lead to changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanopyridin-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
N-(3-cyanopyridin-2-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl cyanoacetates, phenacyl bromide, and triethylamine . Reaction conditions often involve heating, stirring, and the use of solvents such as ethanol .
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyrrole derivatives . These products are often of interest due to their potential biological activities.
科学研究应用
N-(3-cyanopyridin-2-yl)acetamide has a wide range of scientific research applications:
相似化合物的比较
N-(3-cyanopyridin-2-yl)acetamide can be compared with other similar compounds, such as:
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: This compound also contains a cyano group and exhibits similar reactivity, but its structure includes a pyrrolidinone ring, which imparts different chemical properties.
3-cyanopyridine derivatives: These compounds share the pyridine core and cyano group, but their substitution patterns and functional groups can vary, leading to different biological activities.
属性
IUPAC Name |
N-(3-cyanopyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-8-7(5-9)3-2-4-10-8/h2-4H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQJJMNVXNHAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69278-08-6 | |
| Record name | N-(3-cyanopyridin-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



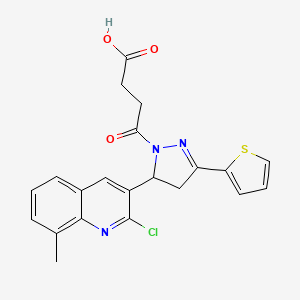
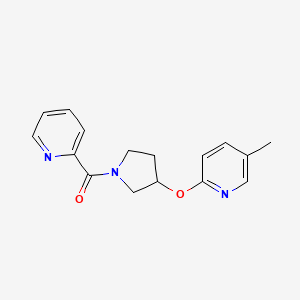
![7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2991327.png)
![2-({4-ethyl-8,8-dimethyl-2-oxo-2H,8H,9H,10H-pyrano[2,3-h]chromen-5-yl}oxy)acetic acid](/img/structure/B2991328.png)
![N-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2991330.png)
![3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2991331.png)
![Methyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2991333.png)
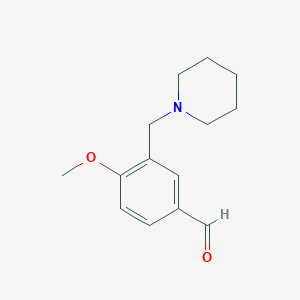
![2,9-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2991335.png)
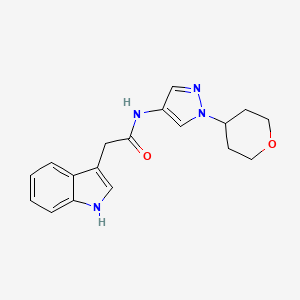

![Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2991341.png)
